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Compound of Interest

Compound Name:
1-(5-Bromo-2-hydroxy-3-

nitrophenyl)ethanone

Cat. No.: B116460 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-(5-Bromo-2-hydroxy-3-
nitrophenyl)ethanone

This guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(5-
Bromo-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone derivative. For

researchers, chemists, and professionals in drug development, a thorough understanding of a

molecule's spectroscopic signature is paramount for structural elucidation, purity assessment,

and quality control. This document moves beyond a simple data repository, offering insights

into the causal relationships between molecular structure and spectral features, grounded in

established scientific principles.

Introduction: The Molecule in Focus
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a multi-functionalized aromatic ketone. Its

structure incorporates a hydroxyl group, a nitro group, a bromine atom, and an acetyl group, all

attached to a benzene ring. This unique combination of electron-withdrawing and electron-

donating groups, along with the potential for intramolecular hydrogen bonding, results in a

distinct and informative spectroscopic profile. Accurate interpretation of its Fourier-Transform

Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)

data is essential for confirming its identity and purity.
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Before analyzing the spectra, a foundational understanding of the molecule's structure is

critical. The relative positions of the substituents dictate the electronic environment of each

atom, which in turn governs the spectroscopic output.

Caption: Molecular structure of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The

absorption of infrared radiation at specific frequencies corresponds to the vibrational energies

of molecular bonds.

Causality Behind Experimental Choices
The choice of sample preparation, typically using a KBr (potassium bromide) pellet or as a thin

film, is crucial. For a solid crystalline compound like this, the KBr pellet method minimizes

scattering and produces sharp, well-defined peaks by dispersing the analyte in an IR-

transparent matrix.

Expected Data and Interpretation
The presence of hydroxyl, carbonyl, nitro, and aromatic groups will give rise to characteristic

absorption bands.
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)

Interpretation & Key

Insights

Phenolic O-H Stretch 3200 - 3500 (Broad)

The broadness of this

peak is a strong

indicator of hydrogen

bonding, likely

intramolecularly with

the adjacent carbonyl

oxygen.[1][2]

Aromatic C-H Stretch 3000 - 3100

This absorption, often

appearing just to the

left of 3000 cm⁻¹,

confirms the presence

of hydrogens attached

to the aromatic ring.[3]

[4]

Acetyl C=O Stretch 1650 - 1680

The position is shifted

to a lower frequency

than a typical aryl

ketone (~1690 cm⁻¹)

due to conjugation

with the ring and

strong intramolecular

hydrogen bonding

with the ortho-

hydroxyl group.

Nitro N-O Asymmetric Stretch 1500 - 1550

This strong absorption

is characteristic of the

nitro group.[1]

Aromatic C=C In-ring Stretch 1450 - 1600

Multiple bands are

expected in this

region, confirming the

aromatic core.[3]
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Nitro N-O Symmetric Stretch 1330 - 1370

A second strong

absorption confirming

the nitro functional

group.

Phenolic C-O Stretch 1150 - 1250

Indicates the bond

between the aromatic

ring and the hydroxyl

group.

C-Br Stretch 500 - 650

This peak in the

fingerprint region

confirms the presence

of the carbon-bromine

bond.

Experimental Protocol: KBr Pellet Method
Preparation: Thoroughly dry both the sample and spectroscopic grade KBr to remove any

residual water, which has a strong IR absorption.

Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar.

Grind the mixture until a fine, homogeneous powder is obtained.

Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for

several minutes to form a transparent or translucent pellet.

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy: Unveiling the Proton
Environment
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¹H NMR gives precise information on the number of different types of protons, their electronic

environments, and their proximity to other protons.

Causality Behind Experimental Choices: Deuterated solvents, such as Deuterated Chloroform

(CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), are used because they are "invisible" in

the ¹H NMR spectrum. DMSO-d₆ is often preferred for phenols as it can better solubilize the

compound and allows for the observation of the exchangeable hydroxyl proton.

Expected Data and Interpretation:
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration
Interpretation &

Key Insights

Phenolic OH 10.0 - 12.0 Singlet (broad) 1H

The highly

deshielded

nature is due to

strong

intramolecular

hydrogen

bonding with the

carbonyl oxygen.

Its broadness is

typical for an

exchangeable

proton.

Aromatic H-6 8.0 - 8.2 Doublet 1H

This proton is

ortho to the

electron-

withdrawing

acetyl group and

meta to the nitro

group, leading to

significant

deshielding. It

will be split by H-

4.[3][5]

Aromatic H-4 7.8 - 8.0 Doublet 1H This proton is

ortho to the

electron-

withdrawing nitro

group and the

bromine atom. It

will be split by H-

6. The coupling

constant (J)

should be small
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(~2-3 Hz),

characteristic of

meta-coupling.[6]

Acetyl CH₃ 2.5 - 2.7 Singlet 3H

This is a classic

singlet for an

acetyl methyl

group attached

to an aromatic

ring.[7][8] Its

chemical shift is

relatively

standard.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Expected Data and Interpretation:
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Interpretation & Key Insights

Carbonyl C=O 195 - 205
The carbonyl carbon is highly

deshielded, as expected.[9]

C-2 (C-OH) 155 - 160

This carbon is attached to the

electronegative oxygen,

causing a significant downfield

shift.

C-3 (C-NO₂) 135 - 140
Attached to the electron-

withdrawing nitro group.

C-1 (C-Acetyl) 125 - 130
The attachment point for the

acetyl group.

C-4 (C-H) 128 - 132
Aromatic carbon bearing a

proton.

C-6 (C-H) 120 - 125
Aromatic carbon bearing a

proton.

C-5 (C-Br) 115 - 120

The carbon attached to

bromine shows a moderate

shielding effect compared to

an unsubstituted carbon.

Methyl CH₃ 25 - 30

The acetyl methyl carbon

appears in the typical upfield

aliphatic region.[7][8]

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR

tube.

Instrumentation: Place the NMR tube in the spectrometer's probe.
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Tuning and Shimming: The instrument is tuned to the correct frequency, and the magnetic

field is shimmed to achieve maximum homogeneity, ensuring sharp spectral lines.

Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time,

relaxation delay). For ¹³C NMR, a larger number of scans is required due to the low natural

abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected to produce the final spectrum.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg
in 0.6 mL DMSO-d6

Insert into
Spectrometer Tune & Shim Acquire FID

(¹H and ¹³C) Fourier Transform Phase & Baseline
Correction Spectral Analysis

Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides the exact molecular weight and crucial information about the molecule's

fragmentation pattern, which acts as a molecular fingerprint.

Causality Behind Experimental Choices
Electron Ionization (EI) is a common, high-energy technique that causes extensive

fragmentation. This is highly beneficial for structural elucidation, as the resulting fragments

provide a puzzle that can be pieced back together to deduce the original structure.

Expected Data and Interpretation
The molecular weight of C₈H₆BrNO₃ is approximately 259.95 g/mol (using the most common

isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O, ¹⁴N). A key feature will be the isotopic pattern of bromine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b116460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1

ratio.[10] Therefore, the molecular ion will appear as two peaks of almost equal intensity,

separated by 2 m/z units (e.g., at m/z 260 and 262). This "M, M+2" pattern is a definitive

indicator of a single bromine atom in the ion.[11]

Table of Expected Ions:
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m/z Value Proposed Fragment
Interpretation &

Fragmentation Pathway

260/262 [C₈H₆BrNO₃]⁺

Molecular Ion (M⁺): The intact

molecule with one electron

removed. The 1:1 ratio of the

two peaks confirms the

presence of one bromine

atom.

245/247 [M - CH₃]⁺

Loss of a Methyl Radical: A

common fragmentation

pathway involving the

cleavage of the acetyl methyl

group.

214/216 [M - NO₂]⁺

Loss of Nitrogen Dioxide:

Cleavage of the nitro group is

a very common fragmentation

pathway for nitroaromatic

compounds.[12][13]

186/188 [M - NO₂ - CO]⁺

Subsequent Loss of Carbon

Monoxide: Following the loss

of the nitro group, the resulting

ion can lose a molecule of

carbon monoxide.

135 [C₇H₄BrO]⁺

Loss of NO₂ and CH₃: Loss of

both the nitro and methyl

groups.

43 [CH₃CO]⁺

Acylium Ion: A very common

and often intense peak

corresponding to the acetyl

fragment.
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the instrument, often

via a direct insertion probe, and vaporized under high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Acceleration: The resulting positive ions are accelerated by an electric field into the mass

analyzer.

Mass Analysis: A magnetic field or a quadrupole analyzer separates the ions based on their

mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate the

mass spectrum.

Conclusion: A Synthesized Spectroscopic Portrait
The combined application of FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an

unambiguous structural confirmation of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.

FTIR confirms the presence of all key functional groups: the hydrogen-bonded phenol, the

conjugated ketone, the nitro group, and the C-Br bond.

¹H and ¹³C NMR map out the exact carbon-hydrogen framework, confirming the substitution

pattern on the aromatic ring and the presence of the acetyl group.

Mass Spectrometry provides the definitive molecular weight and the characteristic M/M+2

isotopic pattern for bromine, while its fragmentation pattern corroborates the presence and

connectivity of the functional groups.

This guide serves as a robust framework for the analysis of this molecule, empowering

researchers to confidently identify and characterize 1-(5-Bromo-2-hydroxy-3-
nitrophenyl)ethanone in their drug discovery and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.orgchemboulder.com/Spectroscopy/specttutor/arom.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://m.youtube.com/watch?v=hnbZDn06gRs
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Estimating%20the%201H%20shifts%20of%20aryl%20H-atoms.pdf
https://chem.libretexts.org/Courses/can/CHEM_232_-_Organic_Chemistry_II_(Puenzo)/02%3A_Benzene_and_Aromaticity/2.10%3A_Spectroscopy_of_Aromatic_Compounds
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://cdnsciencepub.com/doi/pdf/10.1139/v65-064
https://asdlib.org/activelearningmaterials/files/2014/07/IntroMS_Data_Interpretation.pdf
https://scholar.ulethbridge.ca/sites/default/files/susanfindlay/files/chem2600_lecture03_ms_2018.pdf?m=1549041515
https://pubmed.ncbi.nlm.nih.gov/16810704/
https://pubmed.ncbi.nlm.nih.gov/16810704/
https://pubmed.ncbi.nlm.nih.gov/16810704/
https://www.researchgate.net/publication/234271408_Mass_Spectrometry_The_Elimination_of_CO_from_Substituted_Nitro_Naphthalenes
https://www.benchchem.com/product/b116460#spectroscopic-data-of-1-5-bromo-2-hydroxy-3-nitrophenyl-ethanone
https://www.benchchem.com/product/b116460#spectroscopic-data-of-1-5-bromo-2-hydroxy-3-nitrophenyl-ethanone
https://www.benchchem.com/product/b116460#spectroscopic-data-of-1-5-bromo-2-hydroxy-3-nitrophenyl-ethanone
https://www.benchchem.com/product/b116460#spectroscopic-data-of-1-5-bromo-2-hydroxy-3-nitrophenyl-ethanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b116460?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

